4-[3-(Trifluoromethyl)phenyl]-4-piperidinol
Overview
Description
4-[3-(Trifluoromethyl)phenyl]-4-piperidinol is an organic compound that features a piperidine ring substituted with a trifluoromethylphenyl group
Mechanism of Action
Target of Action
The primary targets of the compound 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol are currently unknown. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde and piperidine.
Grignard Reaction: The 3-(trifluoromethyl)benzaldehyde is subjected to a Grignard reaction with piperidine to form the intermediate 4-[3-(trifluoromethyl)phenyl]-4-piperidone.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 4-[3-(Trifluoromethyl)phenyl]-4-piperidone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]-4-piperidinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the piperidine ring.
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Similar structure with a chloro substituent.
Uniqueness
4-[3-(Trifluoromethyl)phenyl]-4-piperidinol is unique due to the presence of both the trifluoromethyl group and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-[3-(Trifluoromethyl)phenyl]-4-piperidinol, a compound with the CAS number 2249-28-7, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperidinyl core substituted with a trifluoromethyl group on the phenyl ring. This unique structure contributes to its biological activity and pharmacological potential.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Antimicrobial Activity : The compound has demonstrated significant in vitro activity against several strains of bacteria, particularly Mycobacterium tuberculosis. Its mechanism involves inhibition of critical metabolic pathways in bacteria, which is crucial for their survival and replication .
- Analgesic Properties : Research indicates that derivatives of this compound exhibit potent analgesic effects. In studies using the Hot Plate Method, several derivatives showed efficacy comparable to morphine, suggesting involvement in both peripheral and central pain pathways .
- Neurotransmitter Modulation : The compound's structural similarity to known neurotransmitter modulators suggests potential interactions with neurotransmitter systems, although specific pathways remain to be elucidated .
Anti-Tuberculosis Activity
A notable study screened various compounds for anti-tuberculosis activity, identifying this compound as a promising candidate. The minimum inhibitory concentrations (MICs) for effective derivatives ranged from 1.4 to 18.8 μg/mL, indicating strong antibacterial properties against Mycobacterium tuberculosis .
Compound | R Configuration | MIC (μg/mL) |
---|---|---|
4b | R | 1.4 |
4m | S | 1.7 |
5a | - | 100 |
5b | - | 25 |
Analgesic Potential
In a study assessing the analgesic potential of synthesized derivatives, several compounds exhibited significant pain-relieving effects. The results indicated that some derivatives could effectively modulate pain through both opioid-dependent and independent mechanisms.
Compound | Analgesic Efficacy (%) |
---|---|
5 | 137 |
6 | 162 |
8 | 107 |
Case Studies
- Anti-Tuberculosis Screening : A comprehensive screening identified the compound as effective against drug-resistant strains of tuberculosis. The research highlighted its potential as a lead compound for developing new anti-tuberculosis therapies .
- Analgesic Derivatives : A series of analogs were synthesized and tested for analgesic activity. The study concluded that certain derivatives exhibited enhanced potency and duration compared to traditional analgesics, warranting further investigation into their mechanisms .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-2-9(8-10)11(17)4-6-16-7-5-11/h1-3,8,16-17H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKPZCKFWLTEBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177014 | |
Record name | 4-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2249-28-7 | |
Record name | 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2249-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperidin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002249287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(α,α,α-trifluoro-m-tolyl)piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF4TT4N8WX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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